Boc-L-Pentafluorophenylalanine
Overview
Description
Boc-L-Pentafluorophenylalanine, also known as (S)-2-(tert-butoxycarbonylamino)-3-(pentafluorophenyl)propionic acid, is a modified amino acid derivative of phenylalanine. This compound is characterized by the presence of a pentafluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. It has gained significant attention in the scientific community due to its unique chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Pentafluorophenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The resulting product is then purified through extraction and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Boc-L-Pentafluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group under mild conditions.
Major Products:
Substitution Reactions: The major products are substituted derivatives of this compound.
Deprotection Reactions: The major product is L-Pentafluorophenylalanine.
Scientific Research Applications
Boc-L-Pentafluorophenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-L-Pentafluorophenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino function during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes. The pentafluorophenyl group enhances the compound’s stability and interaction with target molecules, making it a valuable tool in drug development and protein engineering.
Comparison with Similar Compounds
Boc-L-Phenylalanine: Similar in structure but lacks the pentafluorophenyl group.
Fmoc-L-Pentafluorophenylalanine: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness: Boc-L-Pentafluorophenylalanine is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and interaction with target molecules, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDKQMIDSLETST-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.